molecular formula C14H15BrN4O2 B2400031 (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromo-5-methoxyphenyl)methanone CAS No. 1795470-76-6

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromo-5-methoxyphenyl)methanone

Cat. No.: B2400031
CAS No.: 1795470-76-6
M. Wt: 351.204
InChI Key: LDJRKTLZDSGJIY-UHFFFAOYSA-N
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Description

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromo-5-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C14H15BrN4O2 and its molecular weight is 351.204. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Derivatives

Research indicates the synthesis of various derivatives involving 1,2,4-triazoles, which have significant biological activities and are key motifs in clinical drugs. For example, Prasad et al. (2021) synthesized 14 N-substituted pyrrolidine derivatives, including trans 3-methoxy-4-(1H-1,2,4-triazol-1-yl) pyrrolidin-1-yl) (phenyl)methanone, by reacting a precursor with substituted benzoyl chlorides and benzyl bromides (Prasad et al., 2021).

Biological Activities and Drug-likeness

Pandya et al. (2019) synthesized a library of compounds from 1H-benzo[d][1,2,3] triazole-5-yl)(phenyl)methanone, which showed good to moderate antimicrobial activity. The in-silico analysis suggested excellent drug-likeness properties of these compounds (Pandya et al., 2019).

Antimicrobial and Antifungal Activity

Several studies have focused on the antimicrobial and antifungal potential of triazole derivatives. Malik and Khan (2014) synthesized novel triazin-6-yl pyrrolidin-1-yl methanone derivatives showing promising anticonvulsant activities. One compound, in particular, exhibited significant potency as an anticonvulsant agent with a high protective index, suggesting a potential mechanism of action via sodium channel inhibition (Malik & Khan, 2014).

Synthesis and Crystal Structure Analysis

The synthesis and crystal structure of various triazole derivatives have been extensively studied. For instance, Butcher et al. (2006) focused on the crystal and molecular structure analysis of a compound related to the title compound, providing insights into its molecular geometry and potential interactions (Butcher et al., 2006).

Corrosion Inhibition

Triazole derivatives have also been investigated for their use in corrosion inhibition. Ma et al. (2017) examined (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol as a corrosion inhibitor for mild steel in acidic medium. The study revealed that triazole derivatives can effectively inhibit corrosion, highlighting their potential in industrial applications (Ma et al., 2017).

Biochemical Analysis

Biochemical Properties

Compounds containing a triazole ring are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Cellular Effects

Similar compounds have been shown to have significant effects on cell function . For example, some compounds with a triazole ring have shown potent anticancer activity against human lung carcinoma (A549) and human breast cancer (MCF-7) cell lines .

Molecular Mechanism

It is known that triazole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to exhibit excellent thermal stabilities with decomposition temperatures ranging from 215 °C to 340 °C .

Dosage Effects in Animal Models

The effects of different dosages of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromo-5-methoxyphenyl)methanone in animal models have not been studied. Similar compounds have shown significant α-glucosidase inhibition activity with IC50 values ranging from 20.12 ± 0.19 µM to 24.92 ± 0.98 µM .

Metabolic Pathways

Similar compounds have been shown to inhibit enzymes such as alpha-amylase and alpha-glucosidase .

Transport and Distribution

Similar compounds have been used as ligands in Pd-catalysed Sonogashira coupling reactions .

Subcellular Localization

Similar compounds have been used in the synthesis of substituted furazans .

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O2/c1-21-11-2-3-13(15)12(8-11)14(20)18-6-4-10(9-18)19-7-5-16-17-19/h2-3,5,7-8,10H,4,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJRKTLZDSGJIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CCC(C2)N3C=CN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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